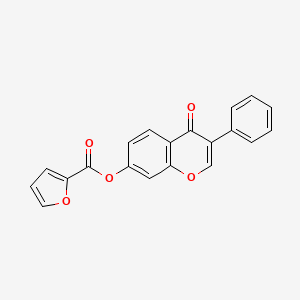

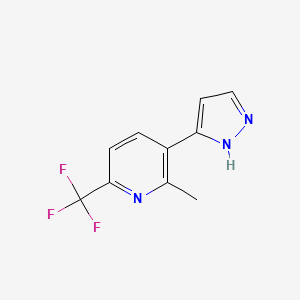

![molecular formula C10H6BrNO2S B2780054 (5Z)-5-[(4-溴苯基)甲亚甲基]-1,3-噻唑烷-2,4-二酮 CAS No. 291536-36-2](/img/structure/B2780054.png)

(5Z)-5-[(4-溴苯基)甲亚甲基]-1,3-噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered thiazolidinedione ring and the attached bromophenyl group. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis

Thiazolidinediones can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the carbonyl group or at the carbon-carbon double bond . The bromophenyl group could potentially undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points compared to similar compounds without a halogen .科学研究应用

抗增殖活性

研究探索了噻唑烷二酮-2,4-二酮衍生物对各种癌细胞系的抗增殖特性。一项研究合成了一系列这些衍生物,通过针对人皮肤成纤维细胞和癌细胞系的测定评估了它们的细胞抗增殖活性。化合物表现出显着的抗增殖活性,这归因于硝基在噻唑烷酮部分的重要性以及取代芳基环的位置(Chandrappa 等,2008)。

缓蚀

噻唑烷二酮衍生物也因其在酸性环境中对低碳钢缓蚀中的作用而被研究。这些抑制剂的效率随着浓度的增加而增加,表明它们在金属保存中的保护作用(Yadav 等,2015)。

抗菌和抗真菌活性

噻唑烷二酮-2,4-二酮衍生物表现出一系列生物活性,包括抗菌和抗真菌特性。新颖的合成方法丰富了具有多种生物活性的噻唑烷二酮的集合,显示出对各种病原体的显着的抗菌和抗真菌功效(Mohanty 等,2015)。

抗癌杂化分子

生物活性分子的杂交一直是增强抗癌活性的策略。噻唑烷二酮-2,4-二酮支架已与不同的生物活性部分相结合,在癌细胞系中表现出广谱抗肿瘤活性并诱导细胞凋亡(Romagnoli 等,2013)。

醛糖还原酶抑制剂

噻唑烷二酮-2,4-二酮衍生物作为醛糖还原酶抑制剂的潜力已被研究,表明它们在控制糖尿病并发症中的用途。这些化合物已显示出有希望的活性,表明它们的治疗潜力(Sohda 等,1982)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of (5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione is the Serine/threonine-protein kinase pim-2 (Pim-2) . Pim-2 is a type of enzyme known as a kinase, which plays a crucial role in various cellular processes, including cell survival, proliferation, and differentiation.

Mode of Action

The compound interacts with its target, Pim-2, by binding to the active site of the enzyme. This interaction inhibits the kinase activity of Pim-2, leading to a decrease in the phosphorylation of its downstream targets . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

属性

IUPAC Name |

(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJYBXTWFNRUTA-YVMONPNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

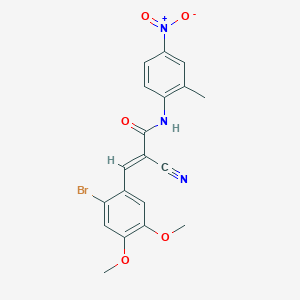

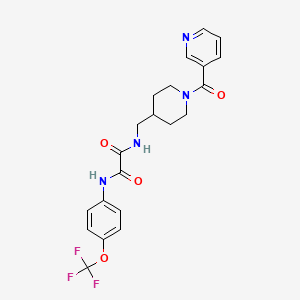

![N-(3-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2779972.png)

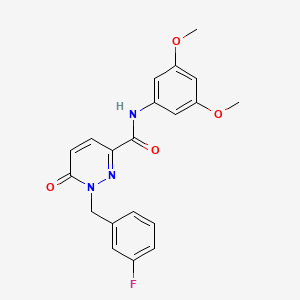

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2779974.png)

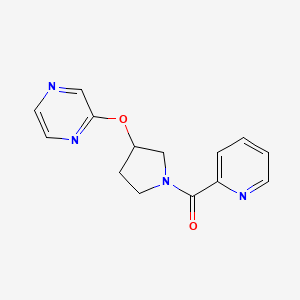

![4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2779975.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2779976.png)

![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2779983.png)

![tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride](/img/structure/B2779988.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2779991.png)

![5-methyl-1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2779993.png)